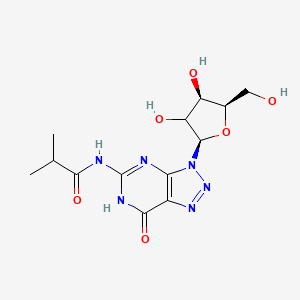
N2-iso-Butyryl-8-azaguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-iso-Butyryl-8-azaguanosine is a purine nucleoside analog, which means it is a modified version of a naturally occurring nucleoside. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyryl-8-azaguanosine typically involves the modification of a purine nucleoside. One common method includes the use of 8-azaguanine, which is incorporated into the nucleoside structure. The reaction conditions often involve the use of polyethylene glycol to induce cell fusion, and the compound is then purified and isolated .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of specialized equipment and controlled environments to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N2-iso-Butyryl-8-azaguanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized nucleoside derivatives, while substitution reactions may yield various substituted nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
N2-iso-Butyryl-8-azaguanosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
The mechanism of action of N2-iso-Butyryl-8-azaguanosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells. The primary molecular targets include enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
N2-iso-Butyryl-8-azaguanosine is unique among purine nucleoside analogs due to its specific modifications, which enhance its antitumor activity. Similar compounds include:
8-azaguanine: Another purine analog with antineoplastic activity.
Fludarabine: A purine analog used in the treatment of hematologic malignancies.
Cladribine: A purine analog with activity against certain types of leukemia .
This compound stands out due to its specific structural modifications, which confer unique properties and enhance its efficacy in targeting cancer cells.
Eigenschaften
Molekularformel |
C13H18N6O6 |
|---|---|
Molekulargewicht |
354.32 g/mol |
IUPAC-Name |
N-[3-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H18N6O6/c1-4(2)10(23)15-13-14-9-6(11(24)16-13)17-18-19(9)12-8(22)7(21)5(3-20)25-12/h4-5,7-8,12,20-22H,3H2,1-2H3,(H2,14,15,16,23,24)/t5-,7+,8?,12-/m1/s1 |
InChI-Schlüssel |
YXSNPSJNGUWKNS-MZRDIJRWSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


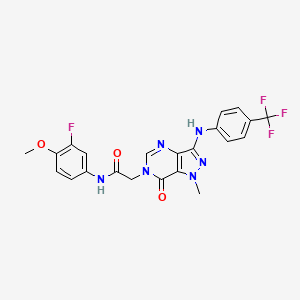
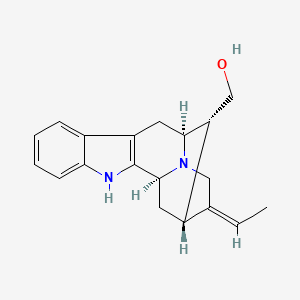
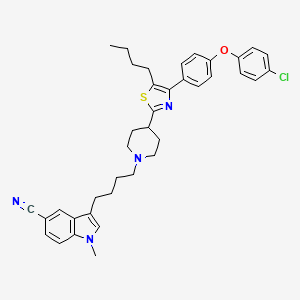
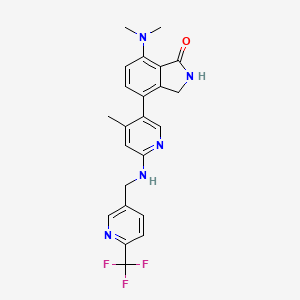
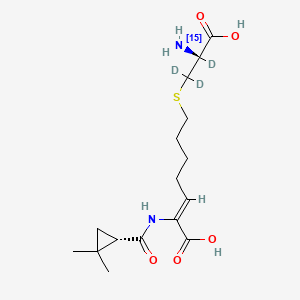
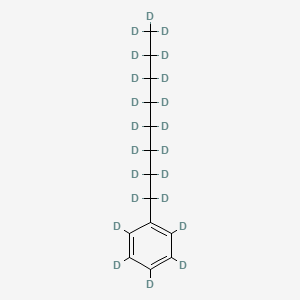
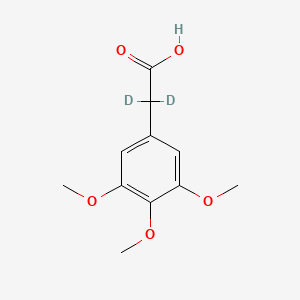
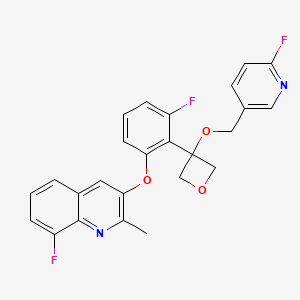
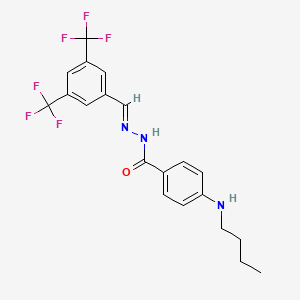
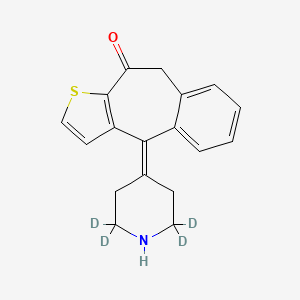
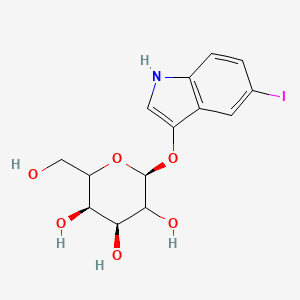

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

